molecular formula C25H33NO7 B1674468 Lankacidin C CAS No. 23623-31-6

Lankacidin C

Katalognummer: B1674468
CAS-Nummer: 23623-31-6
Molekulargewicht: 459.5 g/mol
InChI-Schlüssel: ATDILMLBOZKFGI-MPJWFRRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Mechanism of Action
Lankacidin C exhibits potent activity against various strains of Gram-positive bacteria, including resistant strains of staphylococci and mycobacteria. Its mechanism primarily involves the inhibition of protein synthesis, akin to macrolide antibiotics such as erythromycin . The compound's structure allows it to bind effectively to ribosomal RNA, disrupting bacterial translation processes.

Research Findings
Recent studies have highlighted that modifications to the structure of this compound can enhance its antimicrobial efficacy. For instance, mono-esters derived from this compound were found to possess superior biological properties compared to the parent compound . Additionally, structural modifications aimed at increasing chemical stability have been explored, which could lead to more effective therapeutic agents .

Antitumor Activity

Inhibition of Tumor Growth
this compound has shown promising results in inhibiting tumor activity across various cancer cell lines, including leukemia, melanoma, ovarian, and breast cancers . Research indicates that structural elements within the lankacidin molecule are pivotal for its antitumor effects. A computational model was utilized to predict binding modes of this compound to tubulin, suggesting potential pathways for its use in cancer treatment .

Case Studies

  • Leukemia and Melanoma : In vitro studies demonstrated that this compound effectively reduced cell viability in L1210 leukemia and B16 melanoma cell lines. The compound's ability to induce cytotoxicity was linked to its structural components that interact with cellular mechanisms involved in cancer proliferation .
  • Ovarian and Breast Cancer : Further investigations revealed that derivatives of this compound could enhance antitumor activity by modifying the bicyclic structure associated with its core. This approach aims to simplify the molecule while retaining its efficacy against cancer cells .

Synthetic Approaches and Structural Modifications

The complex structure of this compound poses challenges for synthetic chemists. Recent advancements have focused on developing modular synthetic routes that allow for the creation of new derivatives with improved stability and bioactivity. For instance, researchers have successfully synthesized a variant called lankacyclinone C by removing the delta-lactone ring from the original structure, which may enhance its therapeutic potential .

Property This compound Modified Derivatives
Antimicrobial ActivityEffective against Gram-positive bacteriaEnhanced activity against resistant strains
Antitumor ActivityCytotoxic to various cancer cell linesIncreased efficacy through structural modifications
StabilityChemically unstableImproved stability with modifications
Synthesis ComplexityHighModular approaches reduce complexity

Eigenschaften

CAS-Nummer

23623-31-6

Molekularformel

C25H33NO7

Molekulargewicht

459.5 g/mol

IUPAC-Name

N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide

InChI

InChI=1S/C25H33NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16,18-21,28-29H,9,13H2,1-5H3,(H,26,31)/b10-8-,11-7-,14-6-,15-12-

InChI-Schlüssel

ATDILMLBOZKFGI-MPJWFRRFSA-N

SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O

Isomerische SMILES

CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)\C)O)\C)O

Kanonische SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lankacidins;  Lankacidin C;  Lankacidin;  Antibiotic T-2636 C;  Bundlin A;  NSC 145118;  NSC-145118;  NSC145118;  T-2636C;  T 2636C;  T2636C; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lankacidin C
Reactant of Route 2
Lankacidin C
Reactant of Route 3
Lankacidin C
Reactant of Route 4
Lankacidin C
Reactant of Route 5
Lankacidin C
Reactant of Route 6
Lankacidin C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.